硒吩-2-基硼酸

描述

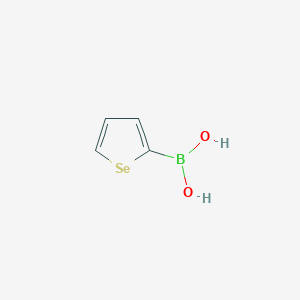

Selenophen-2-ylboronic acid is a compound that belongs to the class of selenophenes, which are heterocyclic compounds containing selenium. These compounds are of interest due to their unique chemical properties and potential applications in various fields, including organic synthesis and materials science. Although the provided papers do not directly discuss selenophen-2-ylboronic acid, they do provide insights into the chemistry of related selenophene derivatives, which can be useful for understanding the broader context of selenophene chemistry.

Synthesis Analysis

The synthesis of selenophene derivatives can be complex, involving multiple steps and regioselective reactions. For example, the paper titled "Regioselective electrophilic cyclization of o-ethynylbenzyl phenyl selenides to (Z)-1-methylidene-2-phenyl-1,3-dihydro-1H-benzo[c]selenophenium salts" describes a method where o-ethynylbenzyl phenyl selenides undergo regioselective cyclization to form selenophenium salts . This process involves the use of trifluoromethanesulfonic acid and results in good yields of the major (Z)-isomer. The synthesis route is notable for its regioselectivity, which is a crucial aspect when designing synthetic pathways for complex molecules like selenophen-2-ylboronic acid.

Molecular Structure Analysis

The molecular structure of selenophene derivatives is an important aspect of their chemical characterization. X-ray crystallography is a common technique used to determine the precise molecular structure of these compounds. For instance, the structure of the major (Z)-selenophenium salt mentioned in the first paper was established using this technique . Similarly, the second paper reports the molecular structure of a selenolo[2,3-f]chromene derivative, also confirmed by X-ray crystallography . These studies highlight the importance of structural analysis in understanding the properties and reactivity of selenophene compounds.

Chemical Reactions Analysis

The chemical reactivity of selenophene derivatives can vary significantly depending on their specific structure. The papers provided do not detail the reactions of selenophen-2-ylboronic acid itself, but they do offer insights into the reactivity of related compounds. For example, the electrophilic cyclization mentioned in the first paper is a type of chemical reaction that could be relevant to the synthesis or functionalization of selenophen-2-ylboronic acid . Understanding these types of reactions is essential for manipulating the chemical properties of selenophene derivatives for desired applications.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of selenophen-2-ylboronic acid, they do contribute to a general understanding of selenophene derivatives' properties. The synthesis methods, molecular structures, and reactivity patterns described in these papers can be used to infer certain properties of selenophen-2-ylboronic acid, such as its potential stability, solubility, and reactivity under various conditions. These properties are crucial for practical applications and for predicting how the compound might behave in different chemical environments.

科学研究应用

合成中的亲电环化

硒吩衍生物,包括与硒吩-2-基硼酸相关的衍生物,已被用于合成各种化合物。例如,2,3-二取代苯并[b]硒吩是使用 1-(1-炔基)-2-(甲基硒)芳烃的亲电环化制备的。该方法耐受广泛的官能团,并在温和条件下操作 (Kesharwani、Worlikar 和 Larock,2006 年)。

电致变色聚合物

含硒吩的聚合物在电致变色中表现出巨大的潜力。一种基于硒吩的多环芳香聚合物在可见光和近红外区域显示出合理的对比度。这种由硒吩衍生物合成的聚合物被用于在不同颜色状态之间切换的新型电致变色器件中 (Udum、Tarkuç 和 Toppare,2009 年)。

对光学和电化学性质的影响

硒吩化合物的电子和光学性质,包括与硒吩-2-基硼酸相关的性质,会根据其组成而改变。这些化合物中的烷基链变化显着影响其光学特性,如在各种衍生物的电化学聚合过程中观察到的 (Data、Lapkowski、Motyka 和 Suwiński,2013 年)。

生物领域中的杂环衍生物

硒吩部分在生物应用中很显着。源自硒吩相关化合物的新型杂环表现出显着的自由基清除活性,突出了它们在抗氧化剂、抗抑郁药和其他生物活性中的潜力 (El-Sawy、Abo-Salem、Ebaid、El-Gendy 和 Mandour,2013 年)。

安全和危害

属性

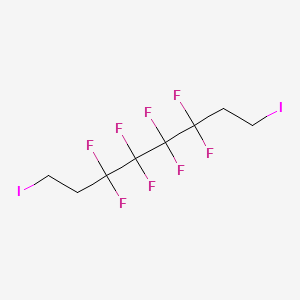

IUPAC Name |

selenophen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO2Se/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEWXOXXBVEVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C[Se]1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371951 | |

| Record name | Selenophen-2-ylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Selenophen-2-ylboronic Acid | |

CAS RN |

35133-86-9 | |

| Record name | Selenophen-2-ylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)